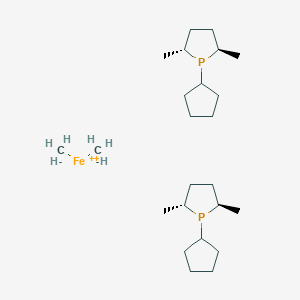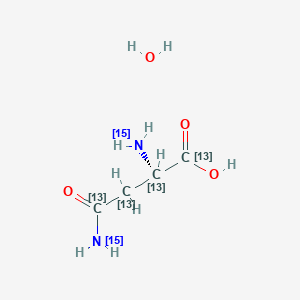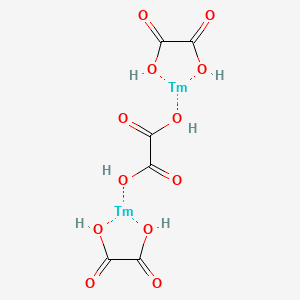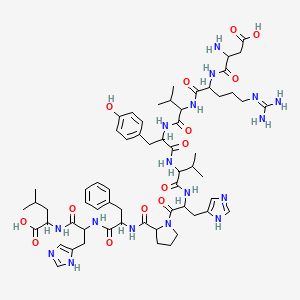
carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a carbanide ligand, a chiral phospholane ring, and an iron(2+) center, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) typically involves the coordination of the carbanide ligand to the iron(2+) center, followed by the introduction of the chiral phospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate complexes.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent composition, are crucial for scaling up the synthesis. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced back to iron(2+) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbanide ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrazine.
Substitution: Phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
Scientific Research Applications
Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in asymmetric synthesis and enantioselective reactions due to its chiral phospholane ring.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving iron metabolism.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its unique reactivity and selectivity are advantageous.
Mechanism of Action
The mechanism of action of carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) involves the coordination of the carbanide ligand to the iron center, which facilitates various chemical transformations. The chiral phospholane ring provides a stereochemical environment that influences the reactivity and selectivity of the compound. Molecular targets and pathways include interactions with other metal centers, organic substrates, and biological molecules, leading to a range of catalytic and biological activities.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: This compound features a similar chiral phospholane ring but with a rhodium center instead of iron.
®-2-bromobutane: A chiral organobromine compound used in stereoselective synthesis.
(2R,5R)-2,5-diethylphospholano benzene: Another chiral phospholane compound with different substituents.
Uniqueness
Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) is unique due to its combination of a carbanide ligand, a chiral phospholane ring, and an iron(2+) center. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.
Properties
Molecular Formula |
C24H48FeP2 |
|---|---|
Molecular Weight |
454.4 g/mol |
IUPAC Name |
carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) |
InChI |
InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1 |
InChI Key |
JBWUTRKMUDYCHS-UIBZXYQVSA-N |
Isomeric SMILES |
[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















